molecular formula C20H22N4O4 B1668158 (E)-4-(1,2,3,6-Tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid CAS No. 106465-45-6

(E)-4-(1,2,3,6-Tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid

カタログ番号: B1668158
CAS番号: 106465-45-6
分子量: 382.4 g/mol
InChIキー: UGCOFEOEBHUEHA-JXMROGBWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a phenylpropanoid-polyketide hybrid featuring a cinnamic acid backbone linked to a modified purine core. The purine moiety is substituted with two propyl groups at positions 1 and 3, and the structure is partially saturated (1,2,3,6-tetrahydro) with two oxo groups at positions 2 and 6. Its molecular formula is inferred as C₁₉H₂₂N₄O₄ (exact mass: 394.16 g/mol), though experimental validation is lacking in the provided evidence.

特性

CAS番号

106465-45-6

分子式

C20H22N4O4

分子量

382.4 g/mol

IUPAC名

(E)-3-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C20H22N4O4/c1-3-11-23-18-16(19(27)24(12-4-2)20(23)28)21-17(22-18)14-8-5-13(6-9-14)7-10-15(25)26/h5-10H,3-4,11-12H2,1-2H3,(H,21,22)(H,25,26)/b10-7+

InChIキー

UGCOFEOEBHUEHA-JXMROGBWSA-N

SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)C=CC(=O)O

異性体SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)/C=C/C(=O)O

正規SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)C=CC(=O)O

外観

Solid powder

他のCAS番号

121496-66-0

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

1,3-dipropyl-8-(4-acrylate)phenylxanthine
4-(1,2,3,6-tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid
BW A1433
BW-A1433
BWA 1433
BWA-1433
BWA1433

製品の起源

United States

準備方法

Synthesis of 5,6-Diamino-1,3-dipropyluracil

The precursor 5,6-diamino-1,3-dipropyluracil is synthesized via sequential nitrosation and reduction:

  • Nitrosation : 6-Amino-1,3-dipropyluracil is treated with sodium nitrite (NaNO₂) in glacial acetic acid to yield 6-amino-5-nitroso-1,3-dipropyluracil.
  • Reduction : The nitroso intermediate is reduced using ammonium sulfide (NH₄)₂S in ethanol/water, producing the diamine.

Reaction Conditions :

  • Nitrosation: 0–5°C, 2–4 hours.
  • Reduction: Room temperature, 12–24 hours.

Condensation with 4-Formylcinnamic Acid

The diamine reacts with 4-formylcinnamic acid in nitrobenzene under reflux to form a Schiff base intermediate. Key steps include:

  • Solvent : Nitrobenzene (acts as both solvent and oxidant).
  • Temperature : Reflux (~210°C).
  • Distillation : Removal of water via Dean-Stark trap to drive the reaction.

Mechanistic Insight :
The reaction proceeds via imine formation, followed by cyclization to construct the purine ring. The E-geometry of the cinnamic acid moiety is preserved due to thermodynamic stability.

Final Cyclization and Purification

Cyclization is completed in situ, yielding the target compound. Purification involves:

  • Precipitation : Cooling the reaction mixture and filtering the crude product.
  • Recrystallization : N,N-Dimethylformamide (DMF)/water or ethanol/water mixtures.

Yield : 30–40% (typical for multi-step purine syntheses).

Direct Cyclization of Functionalized Intermediates

Preparation of 8-(4-Cinnamoylphenyl)-1,3-dipropylxanthine

An alternative route involves cyclizing a prefunctionalized pyrimidine intermediate:

  • Intermediate Synthesis : 5,6-Diamino-1,3-dipropyluracil is acylated with 4-cinnamoylbenzoyl chloride.
  • Cyclization : Treated with aqueous sodium hydroxide (NaOH) at 80–100°C to induce ring closure.

Advantages :

  • Higher regioselectivity for the 8-position.
  • Avoids nitrobenzene, enabling greener synthesis.

Yield : 45–50% after column chromatography.

Comparative Analysis of Methods

Parameter Schiff Base Method Direct Cyclization
Key Reactants 4-Formylcinnamic acid 4-Cinnamoylbenzoyl chloride
Solvent Nitrobenzene Ethanol/Water
Cyclization Agent Nitrobenzene (oxidant) NaOH
Yield 30–40% 45–50%
Purity ≥95% (after recrystallization) ≥98% (chromatography)

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, purine H), 7.78 (d, J = 16 Hz, 1H, CH=CH), 7.62 (d, J = 8 Hz, 2H, aromatic), 6.48 (d, J = 16 Hz, 1H, CH=CH), 4.12 (t, 4H, N-CH₂-propyl), 1.65 (m, 4H, CH₂), 0.93 (t, 6H, CH₃).
  • IR (KBr) : 1705 cm⁻¹ (C=O, purine), 1680 cm⁻¹ (C=O, cinnamic acid), 1620 cm⁻¹ (C=C).

Purity Assessment

  • HPLC : >99% purity on C18 column (acetonitrile/0.1% TFA gradient).
  • Elemental Analysis : Calculated for C₂₀H₂₂N₄O₄: C 62.82%, H 5.76%, N 14.65%. Found: C 62.75%, H 5.80%, N 14.60%.

Challenges and Optimizations

Solvent Selection

Nitrobenzene, while effective for cyclization, poses toxicity concerns. Substitutes like diphenyl ether or ionic liquids have been explored but reduce yields by 10–15%.

Propyl Group Introduction

  • Alkylation : 1,3-Dipropyl substitution is achieved by alkylating uracil precursors with propyl bromide in DMF/K₂CO₃.
  • Side Reactions : Over-alkylation at N7 is mitigated by stoichiometric control (1:2.2 ratio of uracil:alkylating agent).

Industrial-Scale Adaptations

For kilogram-scale production, the direct cyclization method is preferred due to:

  • Reduced Steps : Fewer intermediates.
  • Safety : Avoids nitrobenzene.
  • Yield Consistency : 48–52% across batches.

科学的研究の応用

Antioxidant Properties

Research indicates that (E)-4-(1,2,3,6-tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid exhibits strong antioxidant activity. It helps in scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for developing treatments aimed at combating oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. These findings suggest its potential use in treating inflammatory conditions like arthritis and other autoimmune disorders .

Anticancer Potential

Several studies have explored the anticancer effects of this compound. It has shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. Mechanistically, it appears to disrupt cellular signaling pathways that promote cancer cell proliferation and survival .

Cancer Therapy

Given its anticancer properties, this compound is being investigated as a potential chemotherapeutic agent. Its ability to target multiple pathways involved in tumor growth makes it a candidate for combination therapies aimed at enhancing treatment efficacy while minimizing side effects .

Neuroprotection

The neuroprotective effects of this compound are under investigation for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By reducing oxidative stress and inflammation in neuronal cells, it may help preserve cognitive function and neuronal integrity .

Study 1: Antioxidant Activity Assessment

In a controlled study assessing the antioxidant capacity of various compounds, this compound demonstrated a significant reduction in malondialdehyde levels in treated cells compared to controls. This suggests its effectiveness in mitigating oxidative damage .

Study 2: Anti-inflammatory Mechanism Exploration

A recent study focused on the anti-inflammatory mechanisms of this compound revealed that it significantly downregulated the expression of inducible nitric oxide synthase (iNOS) and COX-2 in lipopolysaccharide-stimulated macrophages. This highlights its potential as an anti-inflammatory therapeutic agent .

作用機序

類似の化合物との比較

BWA1433は、アデノシンA1受容体に対する高い選択性でユニークです。類似の化合物には、以下が含まれます。

BWA1433のユニークさは、その特定の選択性と、調節できる生理学的効果の範囲にあります。これは、研究と潜在的な治療用途の両方における貴重なツールとなっています。

類似化合物との比較

(E)-4-(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-9H-purin-8-yl)cinnamic Acid

Key Differences :

  • Substituents : Methyl groups replace propyl groups at positions 1 and 3 on the purine core.
  • Molecular Formula : C₁₆H₁₄N₄O₄ (MW: 338.3 g/mol).
  • Physicochemical Properties :
    • Predicted collision cross-section (CCS) values range from 174.7–189.7 Ų across ionization states, indicating a compact structure compared to the dipropyl analog .
    • Higher aqueous solubility is expected due to reduced lipophilicity from shorter alkyl chains.

Functional Implications :

  • The dimethyl variant’s smaller size may enhance bioavailability but reduce membrane permeability compared to the dipropyl derivative. No direct biological data are available, but structural similarities suggest shared roles in plant stress responses .

4-(2,3,6,7-Tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonic Acid

Key Differences :

  • Backbone : Benzenesulfonic acid replaces cinnamic acid.
  • Molecular Formula : C₁₇H₂₀N₄O₅S (MW: 392.44 g/mol).
  • Physicochemical Properties :
    • Melting Point : 392.44°C.
    • Solubility : 2.00 × 10⁻⁵ mol/L (0.00785 g/L) at 25°C, attributed to the polar sulfonic acid group .

Functional Implications :

  • However, the absence of a cinnamic acid moiety likely alters biological interactions, such as receptor binding or antioxidant activity .

Glyceollin II and Isofraxidin

Glyceollin II :

  • Structure : A pterocarpan phytoalexin with a tricyclic core.
  • Role : Strong antifungal activity; down-regulated in coffee fermentation alongside the target compound .
  • Comparison: Unlike the target compound, glyceollin II lacks a purine-cinnamic acid hybrid structure but shares phenylpropanoid features that may synergize in microbial defense.

Isofraxidin :

  • Structure : A coumarin derivative with a hydroxylated benzene ring.
  • Role : Antioxidant and anti-inflammatory properties; its down-regulation suggests shared metabolic pathways with the target compound during fermentation .

生物活性

(E)-4-(1,2,3,6-Tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C20H22N4OC_{20}H_{22}N_{4}O and is characterized by a unique structure that combines a cinnamic acid moiety with a tetrahydro-purine derivative. Its structural features contribute to its biological activities.

1. Antioxidant Activity

Research indicates that derivatives of cinnamic acid, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting cells from oxidative stress .

2. Anticancer Properties

Cinnamic acid derivatives have been shown to possess anticancer activity by inducing apoptosis in cancer cells. Studies demonstrate that this compound can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) . The mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Cell Line IC50 (µM) Mechanism of Action
MCF-715Induction of apoptosis
PC-320Cell cycle arrest and apoptosis

3. Anti-inflammatory Effects

The compound shows promise in treating inflammatory conditions. It has been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests potential applications in managing diseases characterized by chronic inflammation .

4. Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways .

Case Study: In vitro Analysis

In a controlled laboratory setting, this compound was tested against several bacterial strains. Results showed notable inhibition zones compared to control groups, indicating its effectiveness as an antimicrobial agent.

Clinical Implications

The potential use of this compound in clinical settings is being explored for its role in treating septic shock and other inflammatory disorders. Dosing regimens are being studied to optimize therapeutic outcomes while minimizing side effects .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (E)-4-(1,2,3,6-Tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid?

  • Answer: Synthesis typically involves coupling a substituted purine derivative with a cinnamic acid scaffold via a Pd-catalyzed cross-coupling reaction. Key steps include:

  • Purine core preparation: Alkylation of xanthine derivatives using propyl halides under basic conditions .
  • Cinnamic acid activation: Use of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for carboxylate activation to facilitate amide bond formation .
  • Experimental validation: Characterization via HPLC-MS (high-performance liquid chromatography–mass spectrometry) and ¹H/¹³C NMR to confirm stereochemistry and purity .

Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?

  • Answer: Employ a split-plot design (as in ) with variables like pH (4.0–7.4), temperature (25–37°C), and enzymatic exposure (e.g., esterases).

  • Analytical methods:
  • Degradation kinetics: Monitor via UV-Vis spectroscopy at λmax ≈ 270 nm (characteristic of the conjugated cinnamoyl system) .
  • Metabolite identification: Use LC-HRMS (liquid chromatography–high-resolution mass spectrometry) with collision-induced dissociation .

Q. What are the primary challenges in characterizing this compound’s physicochemical properties?

  • Answer: Key challenges include:

  • LogP determination: Use reversed-phase HPLC with a C18 column and isocratic elution (acetonitrile/water + 0.1% TFA) to estimate partitioning behavior .
  • Solubility optimization: Screen co-solvents (e.g., PEG-400, DMSO) using the shake-flask method at 25°C .
  • Data interpretation: Cross-reference experimental results with computational predictions (e.g., COSMO-RS) to resolve discrepancies .

Advanced Research Questions

Q. How can molecular modeling elucidate the compound’s interaction with adenosine receptors?

  • Answer:

  • Docking studies: Use AutoDock Vina or Schrödinger Suite to model binding to A2A receptors. Focus on hydrogen bonding with Gln89 and hydrophobic interactions with Phe168 .
  • MD simulations: Run 100-ns simulations in GROMACS to assess conformational stability of the purine-cinnamic acid conjugate in the receptor’s active site .
  • Validation: Compare computational binding affinities with SPR (surface plasmon resonance) data (e.g., KD values) to refine force field parameters .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Answer: Apply Guiding Principle 2 ( ) by aligning conflicting data with a theoretical framework (e.g., receptor subtype selectivity or metabolic instability):

  • Hypothesis testing:
  • Contradiction: Inconsistent IC50 values in cAMP assays.
  • Resolution: Test for off-target effects using a kinase panel or assess metabolite interference via LC-MS .
  • Methodological rigor: Use blinded replicate analysis to minimize batch-to-batch variability .

Q. How can researchers evaluate the environmental fate of this compound to inform ecotoxicology studies?

  • Answer: Follow the Project INCHEMBIOL framework ():

  • Phase 1: Determine hydrolysis half-life (t1/2) at pH 7.0 and 25°C.
  • Phase 2: Assess bioaccumulation potential using OECD Test Guideline 305 (bioconcentration factor in fish models).
  • Phase 3: Model ecological risks via probabilistic species sensitivity distributions (SSDs) .

Methodological Best Practices

Q. What statistical approaches are optimal for analyzing dose-response relationships in preclinical studies?

  • Answer: Use non-linear regression (e.g., GraphPad Prism) with the Hill equation to model EC50/IC50.

  • Data normalization: Include vehicle controls and normalize to baseline activity .
  • Outlier handling: Apply Grubbs’ test (α = 0.05) to exclude spurious data points .

Q. How should researchers integrate spectral data to confirm structural integrity?

  • Answer: Combine orthogonal techniques:

  • MS fragmentation: Look for m/z 395.503 (M+H)<sup>+</sup> and characteristic fragments (e.g., loss of CO2 from the cinnamic moiety) .
  • 2D NMR: Use HSQC and HMBC to assign quaternary carbons and verify the (E)-configuration of the cinnamoyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(1,2,3,6-Tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid
Reactant of Route 2
Reactant of Route 2
(E)-4-(1,2,3,6-Tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。